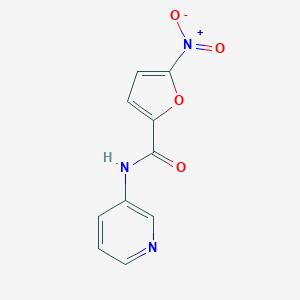
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide is a chemical compound with the molecular formula C11H8N4O4 It is characterized by the presence of a furan ring, a nitro group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide typically involves the nitration of 2-furancarboxamide followed by the introduction of the pyridinyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve the use of reagents like pyridine and catalysts to facilitate the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Furancarboxamide, 5-amino-N-3-pyridinyl-, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .
Aplicaciones Científicas De Investigación
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-N-(3-pyridinylmethyl)-2-furancarboxamide: Similar in structure but with a different substitution pattern on the pyridine ring.
2-Furancarboxamide, N-[(5-chloro-3-pyridinyl)methyl]-: Contains a chloro group instead of a nitro group.
Uniqueness
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
43151-33-3 |
|---|---|
Fórmula molecular |
C10H7N3O4 |
Peso molecular |
233.18 g/mol |
Nombre IUPAC |
5-nitro-N-pyridin-3-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H7N3O4/c14-10(12-7-2-1-5-11-6-7)8-3-4-9(17-8)13(15)16/h1-6H,(H,12,14) |
Clave InChI |
ADYPJKNMIDVKIU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Key on ui other cas no. |
43151-33-3 |
Solubilidad |
35 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















